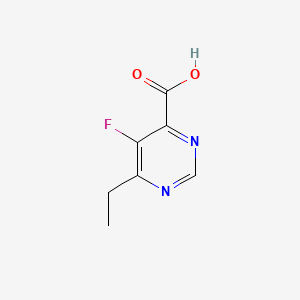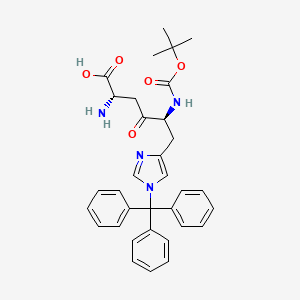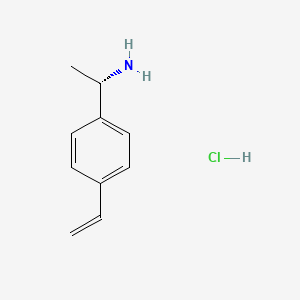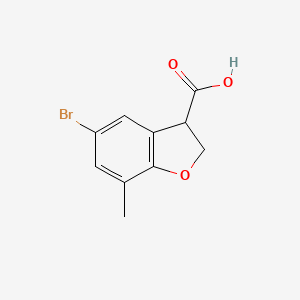
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzofuran core.
Methylation: The methyl group at the 7-position is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position .
Applications De Recherche Scientifique
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-methylbenzofuran: Lacks the carboxylic acid group at the 3-position.
2,3-Dihydro-2-methylbenzofuran: Lacks the bromine and carboxylic acid groups.
Benzofuran-2-carboxylic acid: Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-3,8H,4H2,1H3,(H,12,13) |
Clé InChI |
CQPHZPLVUQRSAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OCC2C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


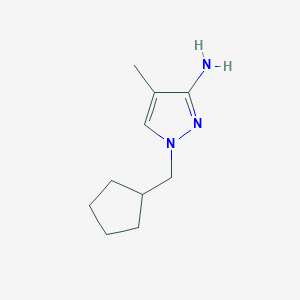
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)

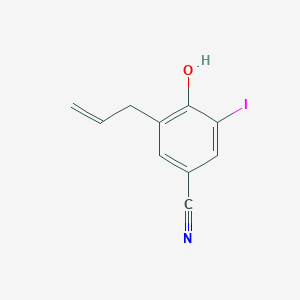
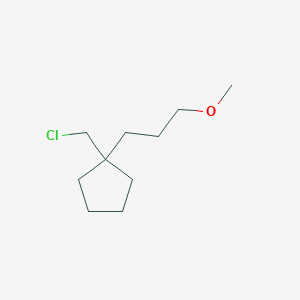
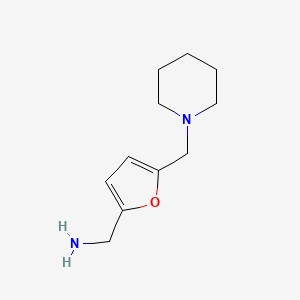
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
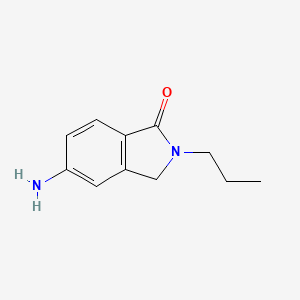
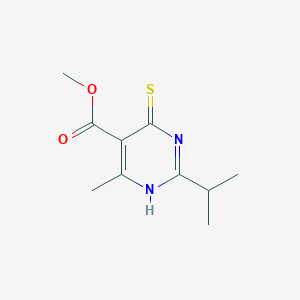
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

